Metrafenone-d9

Catalog No.
S12515281
CAS No.
M.F
C19H21BrO5
M. Wt
418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metrafenone-d9

Product Name

Metrafenone-d9

IUPAC Name

(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone

Molecular Formula

C19H21BrO5

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3

InChI Key

AMSPWOYQQAWRRM-ASMGOKTBSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Metrafenone-d9 is a synthetic chemical compound that belongs to the class of fungicides. It is a deuterated derivative of Metrafenone, which is primarily used for controlling various fungal diseases in crops. The structure of Metrafenone-d9 includes three methoxy groups positioned at the 2, 3, and 4 positions of the aromatic ring, contributing to its biological activity and stability. The presence of deuterium atoms in Metrafenone-d9 enhances its isotopic labeling, making it useful for analytical studies and tracing mechanisms in biological systems.

Typical for aromatic compounds. Key reactions include:

  • Oxidation: Metrafenone-d9 can undergo oxidation, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids .
  • Hydrolysis: In aqueous environments, it may hydrolyze under specific conditions, affecting its fungicidal properties.
  • Substitution Reactions: The methoxy groups can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.

Metrafenone-d9 exhibits significant antifungal activity against a range of pathogens affecting crops. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. The compound is particularly effective against:

  • Powdery Mildew: It shows efficacy in controlling powdery mildew in various crops.
  • Botrytis cinerea: It is effective against this common plant pathogen, which causes gray mold disease in fruits and vegetables.

Studies indicate that Metrafenone-d9's biological activity is enhanced due to its structural modifications compared to non-deuterated forms .

The synthesis of Metrafenone-d9 typically involves:

  • Starting Material Selection: Using appropriate precursors such as substituted phenols and methoxy groups.
  • Deuteration: Incorporating deuterium into the molecule can be achieved through techniques like isotopic exchange or using deuterated reagents during the synthesis.
  • Functional Group Modifications: Employing standard organic synthesis techniques such as methylation and oxidation to introduce or modify functional groups.

The specific synthetic pathway may vary based on desired purity and yield requirements .

Metrafenone-d9 is primarily used in agricultural applications as a fungicide. Its applications include:

  • Crop Protection: Effective against fungal diseases in crops such as grapes, vegetables, and ornamental plants.
  • Research Tool: Due to its isotopic labeling, it serves as a valuable tool in research for studying metabolic pathways and environmental fate of pesticides.

Several compounds share structural or functional similarities with Metrafenone-d9. A comparison highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
MetrafenoneNon-deuterated versionStandard fungicide without isotopic labeling
TrifloxystrobinContains a different heterocyclic structureBroader spectrum against various fungi
BoscalidDifferent scaffold with similar activityEffective against resistant fungal strains
PyraclostrobinSimilar mode of actionOften used in combination formulations

Metrafenone-d9 is unique due to its deuterated nature, which allows for enhanced tracking in metabolic studies while retaining effective fungicidal properties .

Position-Specific Deuterium Incorporation Strategies in Metrafenone Analogues

Position-specific deuterium incorporation in metrafenone analogues primarily targets the methoxy groups, where the nine deuterium atoms replace hydrogen atoms in the 2,3,4-trimethoxy substituents [2] [25]. The structural specificity is denoted as 3'-bromo-2,3,4-trimethoxy-d9-6'-methoxy-2',6-dimethylbenzophenone, indicating precise deuteration at the aromatic methoxy positions [2].

Several synthetic strategies have been developed for achieving position-specific deuteration in benzophenone derivatives. The most commonly employed approach involves the use of deuterated methanol as a trideuteromethylation reagent [26]. Deuterated methanol serves as both a direct trideuteromethylation agent and a precursor for preparing other deuterated reagents such as deuterated methyl iodide or deuterated methyl tosylate [26].

Deuteration StrategyTarget PositionDeuterium SourceEfficiency
Direct MethylationMethoxy Groups[D4]Methanol95-98%
Electrophilic SubstitutionAromatic RingD2O/Acid85-92%
Metal-Catalyzed ExchangeBenzylic PositionsD2 Gas90-95%
Photocatalytic MethodsCarbonyl AdjacentD2O80-88%

The incorporation of deuterium into methoxy groups typically employs transition metal-free trideuteromethylation methods using deuterated methanol under supercritical conditions [26]. This approach achieves high atomic efficiency and provides excellent isotopic incorporation rates exceeding 95% for most benzophenone derivatives [26].

Alternative strategies include photocatalytic reductive deuteration methods that utilize deuterium oxide as the deuterium source [24]. These approaches have demonstrated effectiveness for benzophenone substrates, achieving deuteration yields of 76-82% for close analogs of benzophenone [24]. The photocatalytic method employs defective ultrathin zinc indium sulfide catalysts under visible light irradiation, enabling selective deuterium incorporation at carbonyl-adjacent positions [24].

Transition metal-catalyzed hydrogen isotope exchange represents another viable approach for position-specific deuteration [13]. Palladium-catalyzed methods using deuterium gas have shown particular promise for aromatic substrates, achieving deuterium incorporation rates of 90-95% under mild reaction conditions [13]. These methods offer excellent selectivity for aromatic positions while maintaining functional group tolerance [13].

The choice of deuteration strategy depends significantly on the target position and the desired isotopic purity. For metrafenone-d9 synthesis, the methoxy-specific deuteration approach using deuterated methanol provides optimal results with minimal side reactions and high isotopic incorporation efficiency [26].

Quality Control Metrics for Isotopic Purity in Agricultural Reference Standards

Quality control metrics for isotopic purity in agricultural reference standards require comprehensive analytical validation to ensure reliability and accuracy in pesticide residue analysis [27] [30]. The isotopic purity determination for metrafenone-d9 involves multiple analytical techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry serving as primary validation methods [18] [20].

Deuterium nuclear magnetic resonance spectroscopy provides direct quantitative analysis of deuterium incorporation efficiency [18] [19]. The technique enables site-specific quantification of deuterium labeling by examining the deuterium resonances at each labeled position [18]. For metrafenone-d9, deuterium nuclear magnetic resonance analysis confirms the presence of deuterium specifically at the methoxy positions with isotopic enrichment typically exceeding 98 atom percent [18].

Analytical ParameterSpecificationMeasurement MethodAcceptance Criteria
Deuterium Content≥98.0%Deuterium Nuclear Magnetic Resonance98.0-99.9%
Chemical Purity≥98.0%High Performance Liquid Chromatography≥98.0%
Isotopic DistributionMolecular IonLiquid Chromatography Mass SpectrometryM+9 ≥95%
Water Content≤0.5%Karl Fischer Titration≤0.5%
Residual Solvents≤0.1%Gas Chromatography≤1000 ppm

High-resolution liquid chromatography tandem mass spectrometry serves as the definitive method for isotopic purity assessment [20] [30]. The technique enables accurate quantification of different isotopologue species by examining the mass distribution pattern of the labeled compound [20]. For metrafenone-d9, the molecular ion at mass-to-charge ratio 418 should represent at least 95% of the total ion abundance, with minimal contributions from partially deuterated species [20].

Quantitative proton nuclear magnetic resonance spectroscopy provides complementary validation by measuring residual proton signals in the deuterated compound [35]. This approach enables detection of incomplete deuteration at specific positions by comparing signal intensities to internal standards [35]. The method offers excellent sensitivity for detecting isotopic impurities at concentrations below 1% [35].

Isotope ratio mass spectrometry represents the gold standard for precise isotopic composition determination [36]. This technique measures the relative abundance of deuterium versus hydrogen with exceptional precision, typically achieving measurement uncertainties below 0.1 per mil [36]. For agricultural reference standards, isotope ratio mass spectrometry validation ensures compliance with international isotopic reference scales [36].

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

417.11373 g/mol

Monoisotopic Mass

417.11373 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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